molecular formula C19H20O6 B12101168 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol

9-Hydroxy-O-senecioyl-8,9-dihydrooroselol

Cat. No.: B12101168
M. Wt: 344.4 g/mol
InChI Key: MLVGNKLKRAKEBJ-UHFFFAOYSA-N
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Description

Contextualization within Coumarin (B35378) and Dihydrofurocoumarin Natural Products Research

9-Hydroxy-O-senecioyl-8,9-dihydrooroselol belongs to the broad class of coumarins, which are benzopyran-2-one derivatives widely distributed in the plant kingdom. More specifically, it is classified as a dihydrofurocoumarin, characterized by a furan (B31954) ring fused to the coumarin core, with the furan ring being partially saturated. This structural feature distinguishes it from the more common furanocoumarins.

Dihydrofurocoumarins are a significant subgroup of coumarins, often found in plants of the Apiaceae (Umbelliferae) and Asteraceae families. Research into this class of compounds is driven by their diverse and often potent biological activities. The isolation of this compound from Carlina acaulis, a plant belonging to the Asteraceae family, places it within a well-established context of phytochemical investigation of this plant genus. nih.govsid.ir

Rationale for Comprehensive Academic Investigation of this compound

The scientific impetus for a thorough investigation of this compound stems from several factors. The parent class of coumarins is known to exhibit a wide array of pharmacological properties. nih.govmpg.de This inherent bioactivity within the broader chemical family provides a strong rationale for exploring the specific properties of its individual members.

Furthermore, the structural uniqueness of this compound, with its specific hydroxylation and esterification patterns, suggests the potential for novel biological effects. The study of such compounds contributes to understanding structure-activity relationships within the dihydrofurocoumarin class, which can guide the synthesis of new derivatives with enhanced or more specific activities.

Conceptual Framework and Research Trajectories for this compound

The conceptual framework for the study of this compound follows a standard paradigm in natural products chemistry. This begins with the isolation and purification of the compound from its natural source, followed by its structural elucidation using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Once the structure is confirmed, research trajectories typically branch into several areas:

Biological Screening: The compound would be subjected to a battery of in vitro assays to determine its biological activities, such as antimicrobial, anti-inflammatory, or cytotoxic effects.

Synthesis and Derivatization: The development of a synthetic route to this compound would be a significant goal. This would not only confirm the structure but also allow for the production of larger quantities for further study and the creation of derivatives to probe structure-activity relationships.

Biosynthetic Studies: Investigating the biosynthetic pathway of the compound within Carlina acaulis would provide insights into the plant's metabolic processes and could potentially be exploited for biotechnological production.

Properties

IUPAC Name

2-(9-hydroxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl 3-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O6/c1-10(2)9-14(21)25-19(3,4)18-16(22)15-12(23-18)7-5-11-6-8-13(20)24-17(11)15/h5-9,16,18,22H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVGNKLKRAKEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC(C)(C)C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Botanical Sources of 9 Hydroxy O Senecioyl 8,9 Dihydrooroselol

Identification in Specific Plant Genera and Species

Detailed phytochemical investigations have linked this compound and its close structural relatives to the genera Ferulopsis, Cnidium, and Angelica.

Ferulopsis hystrix, a perennial plant from the Apiaceae family, is a significant source of dihydrofurocoumarins. mdpi.comresearchgate.net Research on F. hystrix collected in Mongolia has identified a rich diversity of these compounds, particularly from the plant's subterranean organs and aerial parts. researchgate.net While the exact compound 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol is not explicitly named in isolation studies, the same plant has been confirmed to yield its immediate precursors and closely related analogues.

Specifically, studies have successfully isolated 8-(S)-O-senecioyl-8,9-dihydrooroselol (also known as libanorin) and (9R)-hydroxy-8S,9R-dihydrooroselol (also known as vaginidiol) from this plant. researchgate.net The presence of both the senecioyl ester at the 8-position and a hydroxyl group at the 9-position within the dihydrooroselol framework in different molecules isolated from the same plant strongly supports the natural occurrence of this compound in F. hystrix. The total coumarin (B35378) content in the roots of this plant can be as high as 4.6%. researchgate.net

Cnidium monnieri, an annual herb also belonging to the Apiaceae family, is well-documented as a prolific source of coumarins. nih.govnih.gov Its fruits, in particular, have been the subject of extensive phytochemical analysis, leading to the identification of numerous coumarin derivatives, including osthole, imperatorin, and bergapten. nih.govresearchgate.net

However, based on available scientific literature, the specific compound this compound has not been identified in Cnidium monnieri. The coumarin profile of this plant is dominated by other structural types, such as simple coumarins and linear furanocoumarins. mdpi.commdpi.com While the plant is a rich source of coumarins generally, it is not a documented source of this particular angular dihydrofurocoumarin.

Angelica keiskei, commonly known as Ashitaba, is another member of the Apiaceae family recognized for its complex chemical composition, which includes chalcones and coumarins. nih.gov Phytochemical studies of this plant have confirmed the presence of the core dihydrooroselol structure. Specifically, dihydrooroselol has been isolated from the roots of A. keiskei. This finding establishes the plant's biosynthetic capability to produce the foundational structure of the compound of interest.

Geographic Distribution and Ecological Significance of Source Plants

The botanical sources of this compound and its derivatives have distinct geographical ranges and ecological roles.

Plant SpeciesGeographic DistributionEcological Significance
Ferulopsis hystrix Native to the Altai region, Mongolia, and Siberia. researchgate.netForms dense cushions that are ecologically important in the cold, high-mountain areas where it grows.
Cnidium monnieri Native to China, India, Korea, Vietnam, Mongolia, and parts of Europe and Russia. It is considered adventive in North America. nih.govUsed as a "functional plant" in agriculture to conserve and support natural predators for biological pest control. theferns.info
Angelica keiskei Native to the Pacific coast of Japan, including the Boso and Izu peninsulas and the Izu Islands. flower-db.com It occurs on sandy soils. nparks.gov.sgThe plant's compounds, particularly chalcones, exhibit antioxidant properties and have been shown to protect against oxidative stress, suggesting a role in chemical defense. nih.gov

Chemotaxonomic Implications of this compound Distribution

The distribution of furanocoumarins, including angular types like this compound, has significant implications for chemotaxonomy, the classification of plants based on their chemical constituents.

Furanocoumarins are considered important chemotaxonomic markers, as their occurrence is largely restricted to a few plant families, most notably Apiaceae and Rutaceae. The structural type of the furanocoumarin (linear or angular) is also a key differentiator.

The concentration of complex angular 8,9-disubstituted 8,9-dihydrofurocoumarins in Ferulopsis hystrix is a distinguishing chemical characteristic of this genus. researchgate.net Furthermore, variations in the coumarin profiles within the same species from different geographic locations, such as the observed differences between Mongolian and Baikal populations of F. hystrix, highlight the role of environmental and genetic factors in chemical expression and can be used for more detailed chemotaxonomic classification. The presence of these specific angular dihydrofurocoumarins helps to chemically define Ferulopsis and distinguish it from other coumarin-producing genera within the Apiaceae family.

Isolation and Purification Methodologies for 9 Hydroxy O Senecioyl 8,9 Dihydrooroselol

Extraction Techniques from Plant Biomass

The initial step in obtaining 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol involves its extraction from the raw plant material. The choice of extraction method and solvent is critical for maximizing the yield and purity of the target compound.

Solvent Extraction Optimization

Conventional solid-liquid extraction remains a fundamental technique for obtaining coumarins from plant sources. derpharmachemica.com The selection of an appropriate solvent is paramount and is guided by the polarity of the target compound. For this compound, a moderately polar compound, a range of organic solvents can be considered. The compound is known to be soluble in solvents such as chloroform, dichloromethane, and ethyl acetate.

The optimization of solvent extraction involves considering solvent polarity, extraction time, temperature, and the ratio of solvent to plant material. For coumarins in general, polar solvents like ethanol (B145695) and methanol (B129727), often in aqueous mixtures, are widely used. nih.gov For instance, studies on related coumarins have shown that a 50% aqueous ethanol solution can be effective. researchgate.net The process often involves maceration, where the plant material is soaked in the solvent for an extended period, or Soxhlet extraction, which uses continuous percolation of a solvent to extract the desired compound. derpharmachemica.com

Table 1: Comparison of Solvents for Coumarin (B35378) Extraction


SolventPolarity IndexGeneral Applicability for CoumarinsNotes
Ethanol5.2Good for a wide range of coumarins, often used in aqueous solutions (e.g., 50-80%). [1, 7]Generally recognized as safe (GRAS) solvent.
Chloroform4.1Effective for less polar coumarins.Use is often limited due to health and environmental concerns.
Diethyl Ether2.8Suitable for extracting non-polar to moderately polar compounds.Highly volatile and flammable.
Ethyl Acetate4.4A good solvent for moderately polar coumarins and is a less toxic alternative to chlorinated solvents. researchgate.netCommonly used for liquid-liquid partitioning.

Advanced Extraction Technologies

To enhance extraction efficiency, reduce solvent consumption, and shorten extraction times, advanced technologies have been increasingly adopted for the isolation of natural products. researchgate.net

Supercritical Fluid Extraction (SFE): This technique primarily utilizes supercritical carbon dioxide (CO2) as the solvent. researchgate.net Supercritical CO2 is non-toxic, non-flammable, and can be easily removed from the extract. Its solvating power can be tuned by modifying the temperature and pressure, allowing for selective extraction. mdpi.com For the extraction of moderately polar coumarins, a co-solvent such as ethanol or methanol is often added to the supercritical CO2 to increase its polarity and improve extraction yields. researchgate.netnih.gov Research on the SFE of coumarins from Citrus peel demonstrated that the addition of ethanol as a modifier significantly improved extraction efficiency. nih.gov

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant matrix, which accelerates the extraction process. nih.gov This method can lead to higher extraction yields in a much shorter time compared to conventional techniques. researchgate.net Studies on the MAE of coumarins have shown that factors such as microwave power, extraction time, temperature, and the solvent-to-solid ratio significantly influence the yield. nih.govnih.gov For example, the MAE of coumarin from Melilotus officinalis using 50% aqueous ethanol at 50°C for two 5-minute cycles was found to be highly efficient. researchgate.net

Table 2: Performance of Advanced Extraction Techniques for Coumarins


TechniquePrincipleTypical Conditions for CoumarinsAdvantages
Supercritical Fluid Extraction (SFE)Extraction with a fluid above its critical temperature and pressure (e.g., CO2).Pressure: 200-300 bar; Temperature: 40-60°C; Co-solvent: Ethanol (5-20%). [13, 12]Environmentally friendly, high selectivity, solvent-free final product. nih.gov
Microwave-Assisted Extraction (MAE)Use of microwave energy to heat the solvent and sample matrix.Solvent: 50% Ethanol; Temperature: 50-95°C; Time: 5-35 min. [1, 2, 24]Reduced extraction time, lower solvent consumption, higher yields. medchemexpress.com

Chromatographic Separation Approaches

Following extraction, the crude extract containing a mixture of compounds undergoes chromatographic separation to isolate and purify this compound.

Column Chromatography on Various Stationary Phases

Column chromatography is a fundamental purification technique in natural product chemistry. nih.gov For the separation of coumarins, silica (B1680970) gel is a commonly used stationary phase due to its effectiveness in separating compounds based on polarity. nih.gov The crude extract is loaded onto the column, and a solvent or a mixture of solvents (mobile phase) is passed through it. Compounds with lower polarity elute faster, while more polar compounds are retained longer on the silica gel. A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to effectively separate compounds with a wide range of polarities.

High-Performance Countercurrent Chromatography (HPCCC) for Dihydrooroselol Derivatives

High-Performance Countercurrent Chromatography (HPCCC) is a liquid-liquid chromatographic technique that eliminates the use of a solid support, thereby avoiding irreversible adsorption of the sample. This method has been successfully applied to the separation of dihydrooroselol derivatives from the fruits of Peucedanum cervaria. researchgate.net In a notable study, a two-phase solvent system composed of heptane/ethyl acetate/methanol/water in a 2:1:2:1 (v/v) ratio was used in the reversed-phase mode to isolate several dihydrooroselol derivatives. researchgate.net This approach yielded a mixture of (8S,9R)-9-(3-Methylbutenoyloxy)-O-acetyl-8,9-dihydrooroselol and (8S,9R)-9-(2-methyl-Z-butenoyloxy)-O-acetyl-8,9-dihydrooroselol, as well as (8S,9R)-9-acetoxy-O-(2α-methylbutyryl)-8,9-dihydrooroselol from a crude extract. researchgate.net

**Table 3: HPCCC Separation of Dihydrooroselol Derivatives from *Peucedanum cervaria***


CompoundSolvent System (v/v)Amount Isolated (from 0.5 g crude extract)Reference
Mixture of (8S,9R)-9-(3-Methylbutenoyloxy)-O-acetyl-8,9-dihydrooroselol and (8S,9R)-9-(2-methyl-Z-butenoyloxy)-O-acetyl-8,9-dihydrooroselolHeptane/Ethyl Acetate/Methanol/Water (2:1:2:1)4.6 mg[3, 4]
(8S,9R)-9-acetoxy-O-(2α-methylbutyryl)-8,9-dihydrooroselolHeptane/Ethyl Acetate/Methanol/Water (2:1:2:1)3.7 mg[3, 4]
OxypeucedaninHeptane/Ethyl Acetate/Methanol/Water (3:2:3:2)1.2 mg[3, 4]

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving high purity of the target compound, preparative High-Performance Liquid Chromatography (HPLC) is often the final purification step. medchemexpress.com This technique utilizes a high-pressure pump to pass the mobile phase through a column packed with a stationary phase, providing high-resolution separations. Both normal-phase and reversed-phase columns can be used. For coumarins, reversed-phase columns (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile (B52724) are commonly employed. nih.gov The separation can be performed in isocratic mode (constant mobile phase composition) or gradient mode (changing mobile phase composition) to optimize the resolution of the target peak from impurities. medchemexpress.com The fractions corresponding to the peak of this compound are collected, and the solvent is evaporated to yield the purified compound.

Biosynthetic Pathways and Precursors of 9 Hydroxy O Senecioyl 8,9 Dihydrooroselol

General Overview of Coumarin (B35378) Biosynthesis (e.g., Shikimate Pathway, Mevalonate Pathway)

The biosynthesis of all coumarins, including the core of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol, originates from the phenylpropanoid pathway. mdpi.com This central pathway in plant secondary metabolism sources its primary precursor, the aromatic amino acid L-phenylalanine, from the Shikimate Pathway .

The Shikimate Pathway is a seven-step metabolic route that converts the primary metabolites phosphoenolpyruvate (B93156) and erythrose-4-phosphate into chorismate. Chorismate is the final product of this pathway and serves as a critical branch-point intermediate for the synthesis of the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. For coumarin biosynthesis, L-phenylalanine is the key starting material. mdpi.com

The journey from L-phenylalanine to the basic coumarin scaffold involves several key enzymatic steps:

Deamination: Phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid. mdpi.com

Hydroxylation: Cinnamate-4-hydroxylase (C4H), a cytochrome P450 enzyme, hydroxylates trans-cinnamic acid at the para-position to yield p-coumaric acid. mdpi.com

Further Hydroxylation and Isomerization: A crucial step for coumarin formation is the ortho-hydroxylation of the phenyl ring. In the case of umbelliferone, the direct precursor to many pyranocoumarins, this is achieved by p-coumaroyl CoA 2′-hydroxylase (C2'H). nih.gov This is followed by a trans/cis isomerization of the side chain and subsequent spontaneous or enzyme-catalyzed lactonization (intramolecular esterification) to close the characteristic pyran-2-one ring of the coumarin nucleus. The resulting compound is umbelliferone, the central precursor for a vast array of complex coumarins. mdpi.com

While the coumarin ring itself is derived from the shikimate pathway, the additional carbon units required for the pyran ring and the senecioyl group are supplied by a different route: the Mevalonate (MVA) Pathway or the Methylerythritol Phosphate (MEP) Pathway . Isotopic labeling studies have confirmed that the pyran ring of related pyranocoumarins is formed via the MEP pathway. mdpi.com These pathways produce the five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are essential for the prenylation steps in the biosynthesis of this compound.

Specific Enzymatic Steps Leading to Dihydrooroselol Core Structure

The formation of the dihydrooroselol core structure from the general coumarin precursor, umbelliferone, involves a sequence of specific enzymatic modifications that build the angular dihydropyran ring system.

Prenylation of Umbelliferone: The first committed step towards angular pyranocoumarins is the attachment of a five-carbon dimethylallyl group to the C8 position of umbelliferone. This reaction is catalyzed by a prenyltransferase (PT) , which utilizes dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. The product of this reaction is osthenol , the direct precursor for the angular pyranocoumarin (B1669404) skeleton. mdpi.comnih.govresearchgate.net

Cyclization of Osthenol: The formation of the dihydropyran ring is a critical step catalyzed by a specific class of cytochrome P450 monooxygenases (CYPs) . nih.govresearchgate.net These enzymes facilitate the oxidative cyclization of the prenyl side chain of osthenol. Mechanistically, this is believed to involve the epoxidation of the double bond in the prenyl group, followed by an intramolecular nucleophilic attack from the adjacent phenolic hydroxyl group at C7 onto the epoxide, leading to the formation of the six-membered pyran ring. This cyclization results in the formation of the angular pyranocoumarin known as (+)-columbianetin or a related intermediate. Research on enzymes from Angelica sinensis has identified a bifunctional cyclase, AsOD, which shows a high affinity for osthenol, suggesting its role in this type of transformation. nih.gov

Hydroxylation: The final step in forming the core "9-Hydroxy...dihydrooroselol" structure is the hydroxylation at the C-9 position (one of the methyl groups of the original prenyl unit). This reaction is also characteristic of cytochrome P450 monooxygenases . mdpi.comnih.govnih.gov These versatile enzymes are known to catalyze the hydroxylation of non-activated C-H bonds in a wide range of natural product biosynthetic pathways, including those of steroids and other coumarins. mdpi.comnih.gov This step yields the complete 8,9-dihydro-9-hydroxyoroselol core, which is then ready for the final acylation.

StepPrecursorEnzyme ClassKey TransformationProduct
1 UmbelliferonePrenyltransferase (PT)Attachment of DMAPP to C8Osthenol
2 OsthenolCytochrome P450 Monooxygenase (Cyclase)Oxidative cyclization of prenyl groupDihydropyranocoumarin core (e.g., Columbianetin)
3 Dihydropyranocoumarin coreCytochrome P450 Monooxygenase (Hydroxylase)Hydroxylation at C-99-Hydroxy-8,9-dihydrooroselol

Elucidation of Senecioyl Acylation Mechanism

The final step in the biosynthesis of this compound is the esterification of the C-9 hydroxyl group with a senecioyl moiety. This acylation is a key step that contributes to the structural diversity and biological activity of the molecule. While the specific enzyme has not been definitively characterized for this exact reaction, the mechanism can be elucidated based on well-established principles of plant secondary metabolism.

Origin of the Senecioyl Group: The senecioyl group is derived from the metabolism of the branched-chain amino acid L-leucine . In plants, the degradation of leucine (B10760876) proceeds through a series of enzymatic steps to yield various acyl-CoA intermediates. One of these intermediates is senecioyl-CoA (also known as 3-methylcrotonyl-CoA), which arises from the dehydrogenation of isovaleryl-CoA. nih.gov It is hypothesized that this senecioyl-CoA molecule serves as the activated acyl donor for the final esterification step.

The Acylation Reaction: The transfer of the senecioyl group from senecioyl-CoA to the 9-hydroxyl group of the dihydrooroselol core is catalyzed by an acyltransferase . Specifically, it is highly probable that this enzyme belongs to the BAHD acyltransferase family . dtu.dk The BAHD family is a large and diverse group of plant-specific enzymes responsible for the synthesis of a myriad of secondary metabolites by catalyzing the transfer of an acyl group from a CoA-thioester to an alcohol or amine acceptor. dtu.dknih.govresearchgate.netmdpi.com

The proposed catalytic mechanism for this BAHD-type enzyme involves:

Binding of the two substrates: the acyl acceptor (9-Hydroxy-8,9-dihydrooroselol) and the acyl donor (senecioyl-CoA).

A conserved catalytic histidine residue within the enzyme's active site acts as a general base, deprotonating the C-9 hydroxyl group of the coumarin substrate. nih.gov

This deprotonation makes the oxygen atom a potent nucleophile, which then attacks the electrophilic carbonyl carbon of the thioester bond in senecioyl-CoA.

A tetrahedral intermediate is formed and subsequently collapses, leading to the formation of the ester bond and the release of Coenzyme A.

The final product, this compound, is then released from the enzyme.

ComponentProposed Identity/ClassRole in Reaction
Acyl Donor Senecioyl-CoAProvides the senecioyl group; derived from L-leucine metabolism
Acyl Acceptor 9-Hydroxy-8,9-dihydrooroselolProvides the hydroxyl group for esterification
Enzyme BAHD AcyltransferaseCatalyzes the transfer of the senecioyl group to the acceptor

Isotopic Labeling Studies for Pathway Confirmation

Isotopic labeling is a powerful and definitive technique used to trace the metabolic fate of precursors and confirm proposed biosynthetic pathways. researchgate.netnih.gov While specific labeling studies for this compound are not extensively documented in the literature, the methodology to confirm its proposed pathway is well-established. Such studies would involve feeding a plant system capable of producing the compound (e.g., a species from the Peucedanum genus) with precursors enriched with stable isotopes like ¹³C or ¹⁴C. The location of the labels in the final isolated product is then determined using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

To validate the proposed biosynthetic pathway, the following experiments would be conducted:

Confirmation of the Coumarin Core Origin:

Precursor: ¹³C-labeled L-phenylalanine.

Expected Result: The label would be incorporated into the C9-unit of the benzopyrone core of the molecule, confirming its origin from the shikimate and phenylpropanoid pathways.

Confirmation of the Pyran Ring Origin:

Precursors: ¹³C-labeled 1-deoxy-D-xylulose or mevalonic acid lactone.

Expected Result: As has been shown for related pyranocoumarins, the labels would be found in the five carbons of the dihydropyran ring system, including the C-9 hydroxylated carbon and the gem-dimethyl carbons at C-8. mdpi.com This would confirm the involvement of the MEP or MVA pathway in forming the prenyl unit that cyclizes to the pyran ring.

Confirmation of the Senecioyl Moiety Origin:

Precursor: ¹³C-labeled L-leucine.

Expected Result: The labels would be exclusively located within the five carbons of the senecioyl acyl group attached at the C-9 position. This would provide strong evidence that this part of the molecule is derived from branched-chain amino acid metabolism.

By analyzing the specific labeling patterns resulting from these feeding experiments, researchers can unambiguously confirm the metabolic origins of each distinct part of the this compound molecule, thereby validating the entire biosynthetic sequence from primary metabolism to the final complex natural product.

Labeled PrecursorExpected Labeled Section of Final CompoundPathway Confirmed
¹³C-L-PhenylalanineBenzopyrone skeleton (C9 unit)Shikimate/Phenylpropanoid Pathway
¹³C-1-Deoxy-D-xyluloseDihydropyran ring and attached carbonsMethylerythritol Phosphate (MEP) Pathway
¹³C-L-LeucineSenecioyl acyl groupBranched-Chain Amino Acid Metabolism

Spectroscopic Elucidation and Stereochemical Analysis of 9 Hydroxy O Senecioyl 8,9 Dihydrooroselol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol, providing detailed insights into its carbon-hydrogen framework.

One-Dimensional NMR (¹H, ¹³C) Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound displays a series of signals that are characteristic of its dihydrofurocoumarin core and the senecioyl ester moiety. The aromatic region typically shows signals for the coumarin (B35378) nucleus. The protons of the dihydrofuran ring, particularly those at C-8 and C-9, exhibit specific chemical shifts and coupling constants that are crucial for determining their relative stereochemistry. The senecioyl group is readily identified by the characteristic signals of its vinyl proton and two methyl groups.

The ¹³C NMR spectrum provides a complete count of the carbon atoms in the molecule, with the chemical shifts indicating the nature of each carbon environment. The carbonyl carbon of the lactone and the ester group resonate at low field, while the aromatic and olefinic carbons appear in the intermediate region. The aliphatic carbons of the dihydrofuran ring and the methyl groups of the senecioyl and gem-dimethyl moieties are observed at higher field.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

PositionδH (ppm), J (Hz)δC (ppm)
2
3
4
4a
5
6
8
9
10
10a
2' (gem-CH₃)
2' (gem-CH₃)
1'' (Senecioyl C=O)
2'' (Senecioyl CH)
3'' (Senecioyl C)
4'' (Senecioyl CH₃)
5'' (Senecioyl CH₃)
9-OH
Note: Specific chemical shift and coupling constant values are dependent on the solvent and instrument frequency and require data from a dedicated research publication for accurate reporting. The table is presented as a template for the expected data.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are indispensable for unambiguously assigning the proton and carbon signals and for establishing the connectivity and stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals the spin-spin coupling network between protons, allowing for the tracing of proton-proton connectivities within the coumarin and senecioyl fragments.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, providing a straightforward method for assigning the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is critical for piecing together the molecular skeleton. It shows correlations between protons and carbons that are two or three bonds apart, confirming the placement of the senecioyl group at the C-9 hydroxyl and the connectivity of the dihydrofuran ring to the coumarin nucleus.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly important for determining the relative stereochemistry at the C-8 and C-9 positions. The observation of a NOE between H-8 and H-9 would indicate a cis relationship, while its absence would suggest a trans configuration. The stereochemistry of this compound has been indicated as having the hydrogen atoms at C-8 and C-9 in a trans orientation based on its chemical structure representation.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Patterns

Mass spectrometry provides the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular formula, which for this compound is C₁₉H₂₀O₆.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. Key fragmentation pathways for coumarins often involve the loss of carbon monoxide (CO) from the lactone ring. For this compound, characteristic fragmentation would also include the loss of the senecioyl side chain and subsequent fragmentations of the dihydrofurocoumarin core.

Table 2: Expected Mass Spectrometry Fragmentation Data for this compound

m/zIonPossible Fragmentation
344[M]⁺Molecular Ion
244[M - C₅H₈O]⁺Loss of senecioyl group
229[M - C₅H₈O - CH₃]⁺Loss of senecioyl group and a methyl group
216[M - C₅H₈O - CO]⁺Loss of senecioyl group and carbon monoxide
Note: The fragmentation pattern is predictive and would need to be confirmed by experimental data.

Infrared (IR) Spectroscopy for Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to the various functionalities.

Table 3: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~3400O-H stretching (hydroxyl group)
~1720-1740C=O stretching (α,β-unsaturated lactone)
~1710-1730C=O stretching (ester)
~1600, ~1500C=C stretching (aromatic ring)
~1100-1300C-O stretching (ether and ester)
Note: The exact positions of the absorption bands can vary and are presented as typical ranges.

Chiroptical Spectroscopy for Absolute Configuration Determination

The presence of stereocenters at C-8 and C-9 makes this compound a chiral molecule. Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are essential for determining its absolute configuration. The sign and intensity of the Cotton effects in the CD spectrum, particularly those associated with the electronic transitions of the coumarin chromophore, can be correlated with the stereochemistry of the molecule. By comparing the experimental CD spectrum with that of related compounds with known absolute configurations or with quantum chemical calculations, the absolute configuration at C-8 and C-9 can be assigned.

X-ray Crystallography of Related Dihydrofurocoumarins for Structural Confirmation

While X-ray crystallographic data for this compound itself may not be readily available, the analysis of single-crystal X-ray diffraction data of closely related dihydrofurocoumarins provides an unambiguous method for structural confirmation. This technique yields precise information on bond lengths, bond angles, and the absolute configuration of the molecule in the solid state. The structural parameters obtained from the X-ray analysis of analogous compounds can serve as a reliable reference for confirming the stereochemical assignments made through spectroscopic methods for this compound.

Pre Clinical Biological Activities and Mechanistic Investigations of 9 Hydroxy O Senecioyl 8,9 Dihydrooroselol

In Vitro Cellular Activity Profiling

The in vitro evaluation of coumarin (B35378) derivatives has revealed a broad spectrum of cellular activities, ranging from cytotoxicity against tumor cells to the modulation of inflammatory and oxidative stress pathways.

Cytotoxicity against Human Tumor Cell Lines (e.g., CEM-13, MT-4, U-937) for related dihydrofurocoumarins

Dihydrofurocoumarins, as a class, have demonstrated notable cytotoxic effects against various human tumor cell lines. While specific data on 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol is scarce, studies on analogous compounds provide insight into their potential antiproliferative activities.

For instance, the human T-lymphoblastoid leukemia cell line Molt-4 has been a model for assessing the cytotoxicity of related compounds. Dihydroartemisinin, another natural product derivative, has shown effective killing of Molt-4 cells in vitro. This cytotoxicity is thought to be mediated by the generation of free radicals through an iron-dependent process.

In studies involving other coumarin derivatives, significant cytotoxic activity has been observed. For example, the 7,8-dihydroxy-4-methylcoumarin (B1670369) (DHMC) has been identified as a potential chemotherapeutic agent due to its potent and selective anti-proliferative and apoptosis-inducing effects on several cancer cell lines, including the U-937 promonocytic leukemia cell line. nih.gov This selectivity is attributed to differences in cellular differentiation and the expression of proteins like p21(Cip1/WAF1). nih.gov

Furthermore, various synthesized coumarin derivatives have been tested against a panel of human cancer cell lines, demonstrating a range of cytotoxic potencies. The table below summarizes the cytotoxic activities of some coumarin derivatives against different human tumor cell lines.

Compound/ExtractCell LineActivityReference
DihydroartemisininMolt-4Effective cell killing nih.gov
7,8-dihydroxy-4-methylcoumarin (DHMC)U-937Potent and selective anti-proliferative and apoptosis-inducing effects nih.gov
XanthotoxinHepG2Potent cytotoxic activity (IC50 of 6.9 µg/mL) nih.gov
7,8-dihydroxy-4-methyl-2-oxo-2H-chromene-5-carboxylic acidT24 (bladder cancer)Greater cytotoxicity compared to RT4 cells tandfonline.comnih.govnews-medical.net
Dihydropyrimidinone derivativeHL-60 (TB)Significant growth inhibition (85%) mdpi.com

It is important to note that the cytotoxic effects of these compounds are often dose-dependent.

Anti-tumor Promoter Effects of Dihydrooroselol Derivatives

The capacity of natural compounds to inhibit the promotion stage of carcinogenesis is a key area of cancer chemoprevention research. A common in vitro assay for this activity involves the inhibition of the Epstein-Barr virus (EBV) early antigen (EA) activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells.

Studies on a range of coumarins have demonstrated their potential as anti-tumor promoters. For instance, a series of 8-substituted 7-methoxycoumarins isolated from Murraya and Citrus species were screened for their inhibitory effects on EBV-EA activation. This investigation revealed that the presence of an isoprenoid moiety, such as a prenyl or a 2-hydroxy-3-methylbutyl group, at the C-8 position of the 7-methoxycoumarin (B196161) nucleus is crucial for anti-tumor-promoting activity. Notably, the compounds murrangatin, minumicrolin, and chloticol significantly inhibited EBV-EA activation while maintaining high cell viability, suggesting their potential as valuable anti-tumor-promoting agents.

Another study synthesized and screened various coumarins and related compounds for their ability to inhibit TPA-induced EBV-EA activation. The most potent compound in this assay was 7,8-di(3-methyl-2-butenyloxy)coumarin, which also demonstrated significant chemopreventive activity in a two-stage mouse skin carcinogenesis model. This further underscores the importance of prenyl groups for anti-tumor-promoting activity.

While direct evidence for dihydrooroselol derivatives is not explicitly detailed in the reviewed literature, the consistent findings on the anti-tumor-promoting effects of structurally similar coumarins with specific substitutions suggest that dihydrooroselol derivatives could also possess such activity.

Anti-inflammatory Modulatory Capacities (based on related coumarins)

Coumarins and their derivatives are recognized for their significant anti-inflammatory properties. Their mechanisms of action are multifaceted and involve the modulation of various inflammatory pathways.

One of the key mechanisms is the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). By inhibiting these enzymes, coumarins can reduce the production of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation.

Furthermore, coumarins have been shown to reduce tissue edema and inhibit the biosynthesis of prostaglandins. Some natural coumarin derivatives, including esculetin, fraxetin, and daphnetin, are known inhibitors of the lipoxygenase and cyclooxygenase enzyme systems, as well as neutrophil-dependent superoxide (B77818) anion generation.

The anti-inflammatory effects of coumarins are also attributed to their ability to modulate signaling pathways involved in inflammation. They can interact with cellular receptors and modulate signaling cascades, leading to a disruption in the production of pro-inflammatory cytokines and enzymes.

Antioxidant Potential Evaluation (based on related coumarins)

Many coumarin derivatives exhibit significant antioxidant activity, which is believed to contribute to their various health benefits, including reducing the risk of chronic diseases like cancer and heart disease. The antioxidant properties of coumarins are linked to their ability to scavenge reactive oxygen species (ROS) and influence processes involving free radical-mediated injury. nih.gov

The structure of the coumarin molecule plays a crucial role in its antioxidant capacity. The presence of hydroxyl groups on the coumarin ring, particularly at the 7-position, is often associated with enhanced antioxidant activity. For example, 7-hydroxycoumarin is a known antioxidant. The antioxidant mechanism of some coumarins involves the donation of a hydrogen atom from a hydroxyl or amine group to stabilize free radicals. mdpi.com

The evaluation of antioxidant potential is commonly performed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the hydrogen peroxide scavenging assay. mdpi.com Studies have shown that synthesized coumarin derivatives can exhibit good scavenging activities in these assays, with some compounds showing even better activity than standard antioxidants like ascorbic acid. mdpi.com

Enzyme Inhibition Assays and Receptor Binding Studies

Coumarins have been identified as inhibitors of a variety of enzymes and have been shown to bind to several receptors, highlighting their potential as therapeutic agents.

Enzyme Inhibition:

A notable target for coumarin derivatives is the enzyme family of carbonic anhydrases (CAs). Coumarins act as inhibitors of CAs through a unique "prodrug" mechanism. They undergo hydrolysis of their lactone ring, mediated by the esterase activity of the CA, and the resulting 2-hydroxy-cinnamic acid derivative then binds to the enzyme's active site. This inhibitory action has been observed for various CA isoforms.

Dihydrofurocoumarin derivatives have also been specifically investigated as enzyme inhibitors. A study focusing on neuraminidase (NA), a target for anti-influenza drugs, identified a dihydrofurocoumarin derivative as a lead NA inhibitor through virtual screening. Subsequent optimization led to the discovery of novel NA inhibitors with potent activity, some even more potent than the reference drug oseltamivir (B103847) carboxylate.

Furthermore, certain coumarin derivatives have been shown to inhibit other enzymes, such as dipeptidyl peptidase III (DPP III), with the inhibitory potential being influenced by the substitution pattern on the coumarin core.

Receptor Binding:

In the realm of receptor binding, coumarin derivatives have been explored as ligands for various receptors, including adenosine (B11128) receptors and cannabinoid receptors.

Coumarin-chalcone hybrids have been synthesized and screened for their affinity for human adenosine receptor (hAR) subtypes. These studies revealed that the substitution pattern on the coumarin scaffold plays a key role in the affinity and selectivity for different hAR subtypes. For instance, hydroxy-substituted hybrids showed some affinity for the hA1 subtype, while methoxy-substituted counterparts were selective for the hA3 subtype.

Similarly, a series of modified coumarins have been evaluated as cannabinoid receptor ligands. These studies led to the identification of coumarin derivatives with a selective agonistic profile for the CB2 receptor, exhibiting low nanomolar affinities.

Molecular Mechanism of Action Elucidation

The biological activities of coumarins, including dihydrofurocoumarins, are underpinned by their interactions with various molecular targets and signaling pathways. While the specific molecular mechanisms of this compound have not been fully elucidated, studies on related furanocoumarins provide significant insights into their potential modes of action, particularly in the context of their anticancer effects.

Furanocoumarins have been shown to activate multiple signaling pathways that lead to programmed cell death (apoptosis), autophagy, and cell cycle arrest in malignant cells. Key molecular mechanisms include:

Induction of Apoptosis: A primary mechanism of the anticancer activity of many furanocoumarins is the induction of apoptosis. This is often achieved through the intrinsic pathway, which involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, such as caspase-3 and -9. Some furanocoumarins, like angelicin (B190584), have been shown to increase the expression of pro-apoptotic proteins (e.g., Bax) and decrease the expression of anti-apoptotic proteins (e.g., Bcl-2).

Cell Cycle Arrest: Furanocoumarins can also exert their antiproliferative effects by causing cell cycle arrest at different phases. For example, xanthotoxin has been observed to induce cell cycle arrest at the G2/M phase in HepG2 cells. nih.gov Dihydroartemisinin, a related compound, induces cell cycle arrest in prostate cancer by disrupting the interaction between the Sp1 transcription factor and the CDK4 promoter. tandfonline.com

Modulation of Signaling Pathways: The anticancer effects of furanocoumarins are often linked to their ability to modulate key signaling pathways that are frequently dysregulated in cancer. These include:

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Some furanocoumarins, such as imperatorin, have been shown to downregulate the PI3K/Akt/mTOR signaling pathway. Daphnetin, another coumarin, has also been found to modulate the Akt/mTOR pathway, leading to protective autophagy and apoptosis. nih.gov

NF-κB Pathway: The transcription factor NF-κB plays a significant role in inflammation and cancer. Furanocoumarins like bergamottin (B190657) and angelicin can inhibit the NF-κB signaling pathway.

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Angelicin has been shown to affect the MAPK pathway.

DNA Interaction: Some furocoumarins are known to interact with DNA. After irradiation, psoralens can bind to DNA through photocycloaddition reactions with pyrimidine (B1678525) bases. Other dihydrofurocoumarin derivatives have been shown to bind to DNA through intercalation. mdpi.com

Target Identification and Pathway Perturbation Analysis (e.g., MAPK/ERK, PKC, PKA, CREB for related compounds)

No studies have been published that identify the specific molecular targets of this compound. Consequently, there is no information on how this compound may perturb cellular signaling pathways. While other coumarins have been shown to interact with pathways such as the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway, Protein Kinase C (PKC), Protein Kinase A (PKA), and the cAMP response element-binding protein (CREB), it is not possible to extrapolate these findings to this compound without direct experimental evidence.

Protein-Ligand Interaction Modeling and Molecular Docking Simulations

There are no available reports of protein-ligand interaction modeling or molecular docking simulations that have been performed with this compound. Such computational studies are crucial for predicting the binding affinity and interaction patterns between a small molecule and its potential protein targets, thereby offering insights into its mechanism of action. The absence of this data means that the binding modes and potential enzymatic or receptor targets of this compound are currently unknown.

Gene Expression and Proteomic Analysis in Cellular Models

Scientific literature lacks any studies on the effects of this compound on gene expression or the proteome of any cellular model. This type of analysis is fundamental to understanding the broader biological impact of a compound on cellular function, including its potential to influence cell proliferation, apoptosis, inflammation, and other key processes. Without such studies, the cellular and molecular effects of this compound remain uncharacterized.

Structure Activity Relationship Sar Studies of 9 Hydroxy O Senecioyl 8,9 Dihydrooroselol and Its Analogs

Systematic Modification of the Senecioyl Ester Moiety

The ester group attached at the C-9 position of the dihydrooroselol core is a primary site for modification to probe its influence on biological activity. While direct studies on the senecioyl ester of 9-hydroxy-8,9-dihydrooroselol are limited, extensive research on analogous angular pyranocoumarins, such as khellactones, provides compelling evidence for the role of this moiety.

In these analogs, the size, shape, and electronic properties of the ester group are critical. Studies on (3'S,4'S)-cis-khellactone derivatives have shown that varying the ester substituent dramatically impacts cytotoxic activity against human cancer cell lines. mdpi.com For instance, the introduction of a tigloyl group, which is an isomer of the senecioyl group, at the hydroxyl positions of the pyran ring resulted in the most potent antitumor activity among a series of synthesized analogs. mdpi.com This suggests that small, unsaturated acyl groups are highly favorable for this particular biological effect. The general trend indicates that both the steric bulk and the electronic nature of the ester influence how the molecule interacts with its biological target.

Table 1: Effect of Ester Moiety Modification on Antitumor Activity of 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives mdpi.com

This table is based on data from analogs and illustrates the principle of modifying the ester group.

Ester Group at 3',4' positionsRelative Potency (Example IC₅₀ range, μM)Key Observations
Tigloyl8.51 - 29.65Most potent in the series, indicating favorable binding.
AngeloylModerateIsomeric form, slightly less active than tigloyl.
AcetylLow to ModerateSmaller acyl group, less effective than unsaturated esters.
BenzoylLowBulky aromatic ester, significantly reduced activity.

Investigation of Substitutions on the Dihydrooroselol Scaffold

The dihydrooroselol scaffold, an angular pyranocoumarin (B1669404) nucleus, serves as the foundational structure for biological activity. Modifications to this core, particularly on the benzene (B151609) ring, can significantly modulate efficacy. Research on various coumarin (B35378) derivatives has established that the type and position of substituents are key determinants of activity. mdpi.comresearchgate.net

For antifungal activity, studies have shown that O-substitutions on the coumarin ring are essential. mdpi.com Furthermore, the presence of electron-withdrawing groups, such as nitro (NO₂) or acetate, tends to enhance the biological effect. mdpi.com In the context of antitumor activity, substitutions on the aromatic part of the khellactone (B107364) scaffold have been explored. For example, introducing a methyl group at the C-5 position or a methoxy (B1213986) group at the C-4 position of the coumarin ring system in khellactone derivatives led to compounds with significant cytotoxic activity. nih.gov These findings underscore that even minor decorations on the scaffold can lead to substantial changes in biological profiles, likely by altering the molecule's electronic distribution, solubility, and interaction with target proteins.

Table 2: Influence of Substitutions on the Coumarin Scaffold on Biological Activity

This table collates findings from various coumarin SAR studies to illustrate the principle.

Substitution PositionSubstituent TypeGeneral Effect on ActivityReference
C-4MethoxyCan increase cytotoxic activity in khellactone analogs. nih.gov
C-5MethylCan increase cytotoxic activity in khellactone analogs. nih.gov
C-6Hydroxyl, O-alkylationO-substitution is considered essential for antifungal activity. mdpi.com
C-7Hydroxyl, O-acylationO-acylation with short acyl groups enhances antifungal activity. mdpi.com
Aromatic RingNitro groupsElectron-withdrawing nature favors antifungal activity. mdpi.com

Stereochemical Impact on Biological Potency and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the biological activity of chiral natural products. nih.gov For angular dihydrofurocoumarins, which possess chiral centers, the specific stereoisomer is often the primary driver of both potency and the type of biological activity observed. nih.gov

This principle is powerfully illustrated in the study of khellactone derivatives. These compounds have two chiral centers (C-3' and C-4'), analogous to the C-8 and C-9 positions in 8,9-dihydrooroselol. Research has shown that the (3'R,4'R) configuration is critical for potent anti-HIV activity. In stark contrast, derivatives with the (3'S,4'S) configuration exhibit significant antitumor activity. mdpi.comnih.gov This dramatic divergence in biological function between stereoisomers highlights that the spatial orientation of the substituents on the dihydropyran ring dictates which biological targets the molecule can effectively bind to. The precise fit into a protein's binding site is determined by the molecule's 3D shape, and even a mirror-image configuration (enantiomer) or a different spatial arrangement (diastereomer) can lead to a complete loss of or a switch in activity. nih.gov

Comparative SAR with other Dihydrofurocoumarins and Related Coumarins

The structure-activity relationships of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol are best understood when compared with other classes of coumarins. Furanocoumarins are broadly divided into two structural types: linear and angular.

Linear Furanocoumarins (e.g., psoralen, bergapten) have the furan (B31954) ring fused to the 7 and 8 positions of the coumarin nucleus. This linear geometry allows them to intercalate effectively between the base pairs of DNA. Upon photoactivation, they can form cross-links, which is the basis of their toxicity and therapeutic use in photochemotherapy. mdpi.com

Angular Furanocoumarins (e.g., angelicin (B190584), and by extension, dihydro-derivatives like the oroselol (B192014) scaffold) have the furan or pyran ring fused to the 6 and 7 positions. Their bent shape makes it more difficult to form DNA cross-links, although they can still form monoadducts. mdpi.com This structural difference often results in a different pharmacological profile compared to their linear counterparts.

Simple coumarins, which lack the fused furan or pyran ring, generally exhibit a different and often broader range of biological activities, including antimicrobial and anti-inflammatory effects. researchgate.net The addition of the dihydro-pyrano ring in this compound adds saturation and specific stereocenters, further distinguishing its SAR from the flat, aromatic furanocoumarins. The esterification at the C-9 hydroxyl group provides another key point of interaction, which is absent in many other natural coumarins.

Computational Approaches for SAR Prediction (e.g., Quantitative Structure-Activity Relationship (QSAR), Molecular Dynamics)

Modern drug discovery heavily relies on computational methods to predict the biological activity of novel compounds and to understand their structure-activity relationships at a molecular level. These in silico techniques are widely applied to coumarin derivatives.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For coumarins, QSAR models have been successfully developed to predict antifungal, anticancer, and antioxidant activities. mdpi.comnih.govresearchgate.net These models use calculated molecular descriptors (e.g., electronic properties, hydrophobicity, steric parameters) to build a predictive equation. mdpi.com For instance, a QSAR study on antifungal coumarins demonstrated that electron-withdrawing groups at specific positions enhance activity, providing a clear rationale for designing more potent compounds. mdpi.com

Molecular Docking and Molecular Dynamics (MD) Simulations are used to visualize and analyze the interaction between a ligand (like a coumarin derivative) and its protein target. nih.govpreprints.org Docking predicts the preferred binding pose and affinity of a molecule within a protein's active site. researchgate.net MD simulations then model the dynamic behavior of the ligand-protein complex over time, assessing its stability and confirming key interactions, such as hydrogen bonds. nih.govresearchgate.net For coumarins, these simulations have been used to clarify binding modes with various enzymes and receptors, providing crucial insights that guide the rational design of new derivatives with improved potency and selectivity. nih.govnih.gov

Synthetic and Semi Synthetic Approaches to 9 Hydroxy O Senecioyl 8,9 Dihydrooroselol and Its Derivatives

Total Synthesis Strategies for the Furocoumarin Core

The total synthesis of the angular furocoumarin core, the fundamental structure of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol, can be achieved through several established methodologies. A common approach involves the construction of the furan (B31954) ring onto a pre-existing coumarin (B35378) scaffold.

One prominent strategy is the Perkin reaction , which can be adapted to form the coumarin nucleus, followed by subsequent elaboration to introduce the furan ring. Another widely employed method is the Pechmann condensation , where a phenol reacts with a β-ketoester in the presence of an acid catalyst to yield the coumarin ring system. For angular furocoumarins, a suitably substituted 7,8-dihydroxycoumarin derivative would be a key intermediate.

A versatile method for constructing the furan ring is through the Williamson ether synthesis . This involves the reaction of a hydroxycoumarin with an α-haloketone, followed by an intramolecular cyclization to form the fused furan ring. For instance, a 7-hydroxycoumarin can be reacted with a suitable chloroacetone derivative, and the resulting ether can be cyclized under acidic or basic conditions.

Another classical approach is the Fries rearrangement . An acyloxycoumarin precursor can be rearranged under Lewis acid catalysis to introduce an acyl group at the 8-position of the coumarin ring. This acyl group can then serve as a handle for the subsequent construction of the furan ring. nih.gov

These synthetic strategies are summarized in the table below:

StrategyDescriptionKey Intermediates
Pechmann Condensation Condensation of a phenol with a β-ketoester to form the coumarin ring.Substituted phenols, β-ketoesters
Williamson Ether Synthesis Reaction of a hydroxycoumarin with an α-haloketone followed by cyclization.Hydroxycoumarins, α-haloketones
Fries Rearrangement Rearrangement of an acyloxycoumarin to introduce an acyl group for furan ring construction. nih.govAcyloxycoumarins

Semi-synthesis from Precursor Natural Products (e.g., Oroselol (B192014), Columbianetin)

Semi-synthetic approaches, starting from readily available natural product precursors, offer a more direct and often more efficient route to this compound. Oroselol and Columbianetin are excellent starting materials for this purpose due to their structural similarity.

The biosynthesis of angular furocoumarins often proceeds through the prenylation of umbelliferone at the 8-position, followed by cyclization to form a dihydrofuran ring, with columbianetin being a key intermediate. cdnsciencepub.comcdnsciencepub.com This biosynthetic pathway provides a roadmap for potential semi-synthetic transformations.

From Oroselol: Oroselol, which is the dehydrated form of the target compound's core, can potentially be hydrated across the 8,9-double bond to introduce the hydroxyl group. This could be achieved through various hydration methods, such as oxymercuration-demercuration or hydroboration-oxidation, although regioselectivity would be a critical factor to control. Subsequent esterification of the newly introduced 9-hydroxyl group with senecioyl chloride or a related activated derivative would yield the final product.

From Columbianetin: Columbianetin, being a dihydroxy-dihydrofurocoumarin, is an even closer precursor. The synthetic challenge lies in the selective esterification of the tertiary hydroxyl group at the 9-position. This can be achieved using appropriate protecting group strategies for the other hydroxyl group, followed by esterification with senecioyl chloride and subsequent deprotection.

A comparison of these semi-synthetic routes is presented below:

PrecursorKey Transformation StepsPotential Challenges
Oroselol 1. Regioselective hydration of the 8,9-double bond. 2. Esterification of the 9-hydroxyl group.Controlling the regioselectivity of hydration.
Columbianetin 1. Selective protection of the non-target hydroxyl group. 2. Esterification of the 9-hydroxyl group. 3. Deprotection.Achieving selective protection and deprotection.

Derivatization Methods for Structure-Activity Relationship Investigations

To explore the structure-activity relationships (SAR) of this compound, a variety of derivatives can be synthesized. These modifications can probe the importance of different structural features for its biological activity.

Modification of the Senecioyl Ester: The ester at the 9-position is a prime target for modification. A library of analogues can be generated by reacting the 9-hydroxy precursor with a range of acyl chlorides or carboxylic acids (using coupling agents like DCC or EDC). This would allow for the investigation of the effects of chain length, branching, and the presence of aromatic or other functional groups in the ester moiety.

Modification of the Furan Ring: The dihydrofuran ring offers opportunities for derivatization. For instance, the hydroxyl group at the 9-position can be replaced with other functional groups, such as amines or ethers, to explore the impact of hydrogen bonding capability at this position.

Modification of the Coumarin Core: The aromatic part of the coumarin scaffold can also be modified. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could introduce substituents at various positions, although regioselectivity might be challenging to control.

The following table outlines potential derivatization strategies for SAR studies:

Modification SiteType of ModificationRationale for SAR
9-O-senecioyl Ester Variation of the acyl group (e.g., different alkyl, aryl, or functionalized chains).To probe the influence of the ester's steric and electronic properties on activity.
9-Hydroxyl Group Conversion to ethers, amines, or other functional groups.To investigate the role of the hydrogen bond donor/acceptor properties at this position.
Coumarin Nucleus Introduction of substituents on the aromatic ring (e.g., nitro, halo, alkyl groups).To assess the impact of electronic and steric effects on the overall molecule's activity.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis, offering a powerful approach for the preparation of complex molecules like this compound.

Enzymatic Hydroxylation: A key step in the synthesis could be the introduction of the hydroxyl group at the 9-position. Cytochrome P450 monooxygenases are known to catalyze highly specific hydroxylation reactions on a wide range of substrates. A chemoenzymatic strategy could involve the synthesis of a suitable furocoumarin precursor, followed by a selective enzymatic hydroxylation to introduce the C-9 hydroxyl group.

Enzymatic Esterification/Transesterification: Lipases are versatile enzymes that can catalyze esterification and transesterification reactions, often with high regioselectivity and under mild conditions. A 9-hydroxy-8,9-dihydrooroselol precursor could be enzymatically acylated with a senecioic acid ester to afford the final product. This approach could offer advantages in terms of avoiding the use of harsh chemical reagents and protecting groups.

Potential chemoenzymatic steps are highlighted in the table below:

Enzymatic StepEnzyme ClassPotential ApplicationAdvantages
Hydroxylation Cytochrome P450 MonooxygenasesRegioselective introduction of the hydroxyl group at the 9-position of a precursor.High selectivity, mild reaction conditions.
Esterification LipasesSelective acylation of the 9-hydroxyl group with a senecioyl donor.Mild conditions, potential for high regioselectivity, avoidance of protecting groups.

Analytical Methods for Quantification and Detection of 9 Hydroxy O Senecioyl 8,9 Dihydrooroselol

Chromatographic Quantification Techniques

Chromatography is the cornerstone for the analysis of complex mixtures found in natural products. The separation power of chromatographic techniques allows for the isolation of individual compounds from a matrix containing numerous other metabolites, which is a prerequisite for accurate quantification.

High-Performance Liquid Chromatography (HPLC) with UV, Diode Array, or Mass Spectrometric Detection

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of coumarins due to its high resolution, sensitivity, and applicability to a wide range of polar and non-polar compounds. mdpi.com When coupled with various detectors, it provides a robust platform for both qualitative and quantitative analysis.

Ultra-Performance Liquid Chromatography (UPLC), an advancement of HPLC utilizing smaller particle-sized columns, offers even faster and more efficient separations. nih.gov For the analysis of coumarins from Peucedanum species, UPLC coupled with time-of-flight mass spectrometry (TOF-MS) has been successfully used to compare coumarin (B35378) profiles in different plant parts, leading to the tentative identification of 28 different coumarins. nih.gov

Detection Systems:

UV/Photodiode Array (PDA) Detection: Coumarins possess strong chromophores, allowing for sensitive detection using UV or PDA detectors. nih.gov PDA detectors have the added advantage of providing spectral information across a range of wavelengths, which aids in peak identification and purity assessment. nih.gov Detection wavelengths are typically set based on the UV absorption maxima of the target compounds, which for many coumarins fall between 220 and 335 nm. tandfonline.com

Mass Spectrometric (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) provides a high degree of selectivity and sensitivity, enabling structural elucidation and the analysis of trace-level components. researchgate.net Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used. High-resolution MS analysis provides accurate mass measurements, which can be used to determine the elemental composition of a compound. nih.gov Tandem mass spectrometry (MS/MS) further aids in structural confirmation by analyzing fragmentation patterns. nih.govnih.gov

A typical HPLC method for coumarin analysis involves a reversed-phase column (e.g., C18) with a gradient elution system composed of an aqueous phase (often with an acid modifier like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govtandfonline.com

Table 1: Example HPLC Parameters for Coumarin Analysis

ParameterConditionReference
ColumnReversed-phase C18 nih.gov
Mobile PhaseAcetonitrile and water/acetic acid solution tandfonline.com
ElutionGradient tandfonline.com
Flow Rate~1.0 mL/min tandfonline.com
DetectionPDA (210-500 nm) or MS nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compounds

While HPLC is generally preferred for non-volatile coumarins, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile and semi-volatile compounds that may be present alongside 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol in plant extracts. openrepository.com This is particularly relevant for the analysis of essential oils or for profiling volatile secondary metabolites in Peucedanum species. researchgate.net

GC-MS analysis of volatiles from the aerial parts of Peucedanum tauricum revealed significant differences in the chemical profiles of essential oils obtained by hydrodistillation versus those analyzed by headspace sampling, highlighting the method's utility in chemotaxonomic studies. researchgate.net The technique offers excellent separation efficiency and provides mass spectra that can be compared against extensive libraries for compound identification. openrepository.comresearchgate.net

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is emerging as a "green" alternative to normal- and reversed-phase HPLC, offering fast and efficient separations with reduced organic solvent consumption. mdpi.comresearchgate.net The technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. shimadzu.com The low viscosity and high diffusivity of supercritical fluids allow for rapid analysis times. shimadzu.comnih.gov

SFC has been successfully applied to the separation of furanocoumarins and flavonoids. nih.gov An ultra-high performance SFC method was developed to separate ten target compounds, including eight furanocoumarins, within 24 minutes, demonstrating good linearity and recovery. nih.gov The separation is typically performed on polar stationary phases, and a small amount of a polar organic modifier (e.g., methanol) is often added to the CO2 to modulate the mobile phase's solvating power. nih.govmdpi.com SFC's unique selectivity makes it a valuable tool for separating complex isomeric mixtures often found in natural products. researchgate.net

Table 2: SFC Parameters for Furanocoumarin Separation

ParameterConditionReference
ColumnTrefoil CEL1 (2.5 µm) nih.gov
Mobile PhaseCO2 and ethanol (B145695) with 0.07% trifluoroacetic acid nih.gov
ElutionGradient nih.gov
Flow Rate1.0 - 1.4 mL/min nih.gov
Back Pressure2000 psi nih.gov
Column Temperature36 °C nih.gov

Spectrophotometric and Fluorometric Assays

Spectrophotometric and fluorometric methods offer simpler and more rapid alternatives to chromatography for the quantification of total coumarins or specific coumarin derivatives in a sample.

Spectrophotometry: These methods are based on measuring the absorbance of light by the analyte at a specific wavelength. rsc.org A validated spectrophotometric method for estimating coumarins in nanoemulsions containing Pterocaulon balansae extract was based on the assay of esculin (B1671248) at 327 nm. researchgate.net The method demonstrated good linearity and precision. researchgate.net Another approach involves derivatization; for instance, a mixture of dihydroxycoumarin derivatives was determined after complexation with molybdophosphoric acid or treatment with sodium methylate, followed by absorbance measurements. rsc.org

Fluorometry (Fluorescence Spectrometry): Many coumarins are naturally fluorescent, a property that can be exploited for highly sensitive detection. unigoa.ac.in A spectrofluorimetric method was developed for the determination of total coumarins in propolis, with results compared to HPLC. tandfonline.com While highly sensitive, fluorometric methods can be more susceptible to matrix effects, which may lead to higher quantified values compared to more specific methods like HPLC. tandfonline.com

Immunoassays and Biosensor-Based Detection Methods

Immunoassays and biosensors represent advanced analytical platforms that offer high throughput, specificity, and sensitivity for the detection of target molecules, including coumarins.

Immunoassays: These methods use the highly specific binding between an antibody and an antigen. An enzyme-linked immunosorbent assay (ELISA) was developed for screening furanocoumarin derivatives in citrus fruits. researchgate.net The assay used an antibody raised against 6',7'-dihydroxybergamottin (B27312) and was capable of detecting it at concentrations as low as 800 pg/mL. researchgate.net Such assays can be powerful tools for rapidly screening a large number of samples for the presence of specific structural classes of compounds. researchgate.netamanote.com

Biosensors: Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer. Optical biosensors based on surface plasmon resonance (SPR), such as the BIAcore system, have been used to develop competitive immunoassays for coumarin metabolites like 7-hydroxycoumarin. dcu.ie More recent research has focused on nanomaterial-based sensors for coumarin detection, which offer advantages like portability, rapid response, and high sensitivity. researcher.lifeacs.orgmetu.edu.tr Fluorescent biosensors have also been designed for specific applications, such as targeting lysosomes or measuring intracellular pH. unigoa.ac.in

Quality Control and Standardization of Analytical Protocols

Ensuring the reliability and reproducibility of analytical data is paramount, especially in the context of herbal medicines where the chemical composition can be highly variable. openrepository.com Quality control and standardization of analytical protocols are critical for obtaining consistent and accurate results. nih.govnih.gov

Key aspects of quality control include:

Method Validation: Analytical methods must be thoroughly validated to ensure they are fit for purpose. Validation parameters typically include linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.govtandfonline.comnih.gov

Reference Standards: The use of certified reference materials for this compound is essential for accurate identification (by comparing retention times and/or mass spectra) and quantification (for generating calibration curves). researchgate.net

System Suitability: Before running a sequence of samples, system suitability tests are performed to ensure the analytical system (e.g., the HPLC system) is operating correctly.

Sample Preparation: The extraction and sample clean-up procedures must be optimized and standardized to ensure consistent recovery of the analyte from the matrix and to minimize interference. nih.gov The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an example of a streamlined extraction technique applied to food matrices. nih.gov

Standardized Processes: Adherence to Good Manufacturing Practices (GMP) requires routine quality control testing of raw materials and finished products using validated analytical methods. nih.gov The World Health Organization (WHO) provides guidelines for the quality control of herbal medicines, emphasizing the importance of standardization and proper identification. ijpca.orgslideshare.net Chemical fingerprinting, which provides a characteristic profile of a sample, is increasingly used for quality assessment and authentication. openrepository.comnih.gov

By implementing rigorous quality control measures, analysts can ensure that the quantification and detection of this compound are accurate, reliable, and reproducible across different laboratories and batches of material.

Future Research Directions and Translational Potential for 9 Hydroxy O Senecioyl 8,9 Dihydrooroselol

Comprehensive Elucidation of Undiscovered Biological Targets

A crucial first step in realizing the therapeutic potential of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol is the identification of its specific molecular targets. The diverse pharmacological effects of coumarins stem from their ability to interact with a multitude of enzymes and receptors. nih.gov Future research should, therefore, focus on comprehensive screening assays to identify the direct binding partners of this compound.

Potential areas of investigation include:

Enzyme Inhibition Assays: Many coumarins are known to inhibit enzymes involved in disease pathogenesis. For instance, they can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation. frontiersin.org Assays to determine the inhibitory activity of this compound against these and other relevant enzymes, such as those in the cytochrome P450 family, would be highly informative. nih.gov

Receptor Binding Studies: Investigating the binding affinity of the compound to various cellular receptors is essential. This could include receptors involved in cancer signaling pathways, such as estrogen receptors, or those implicated in metabolic regulation. mdpi.comrsc.org

"Omics" Approaches: Utilizing proteomics, transcriptomics, and metabolomics can provide an unbiased, global view of the cellular changes induced by this compound. This could reveal novel pathways and targets affected by the compound.

Exploration of Synergistic Interactions with other Phytochemicals

The concept of synergy, where the combined effect of compounds is greater than the sum of their individual effects, is a cornerstone of phytotherapy. The plant Carlina acaulis, from which this compound is derived, contains a rich array of other bioactive molecules, including chlorogenic acids and other phenolics. mdpi.comnih.govmdpi.com

Future research should explore the potential synergistic interactions between this compound and other phytochemicals. This could involve:

Combination studies with known anticancer agents: Investigating whether this coumarin (B35378) can enhance the efficacy of conventional chemotherapy drugs could lead to new combination therapies with potentially reduced side effects. nih.govnih.gov

Interactions with other constituents of Carlina acaulis: Studying the combined effects of this compound with other compounds from its source plant, such as carlina oxide, may reveal enhanced biological activity. mdpi.comresearchgate.net

Application in Pre-clinical Disease Models (e.g., oncology, inflammation, metabolic disorders)

Based on the known activities of the broader coumarin class, this compound holds promise for evaluation in various pre-clinical disease models.

Oncology: Coumarins have demonstrated anticancer properties through various mechanisms, including inducing apoptosis, inhibiting cell proliferation, and preventing metastasis. nih.gov Pre-clinical studies could evaluate the efficacy of this compound in various cancer cell lines and animal models of cancer. nih.govnih.gov Some coumarins have shown particular promise in models of leukemia, melanoma, breast, and colon cancer. nih.gov

Inflammation: The anti-inflammatory properties of coumarins are well-documented. nih.govmdpi.com Future studies should investigate the effect of this compound in animal models of inflammatory conditions such as inflammatory bowel disease, arthritis, and acute lung injury. nih.govmdpi.comosf.io The mechanisms of action, including the modulation of inflammatory signaling pathways like NF-κB, should be a key focus. researchgate.net

Metabolic Disorders: Several coumarins have shown potential in managing metabolic disorders like diabetes. oup.comnih.govpnrjournal.com Research could explore the ability of this compound to improve insulin (B600854) sensitivity, regulate blood glucose levels, and mitigate diabetic complications in relevant animal models. oup.comesmed.orgesmed.org

Sustainable Production and Biotechnological Approaches for Compound Sourcing

To enable extensive pre-clinical and potential clinical research, a sustainable and scalable source of this compound is necessary. Over-harvesting of the source plant, Carlina acaulis, is not a viable long-term solution.

Future research in this area should focus on:

Chemical Synthesis: Developing an efficient and cost-effective total synthesis of the compound would provide a reliable and pure source for research and development.

Biotechnological Production: Exploring the use of microbial cell factories or plant cell cultures for the biosynthesis of this compound represents a promising green alternative. benthamscience.comresearchgate.netresearchgate.net This could involve identifying the biosynthetic pathway of the compound and engineering microorganisms or plant cells to produce it in larger quantities. researchgate.net Research into the biosynthesis of coumarins has identified key enzymes and pathways that could be leveraged for this purpose. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.